

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B027724

[Get Quote](#)

An In-depth Technical Guide on **5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities and are integral components in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway context for **5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide**. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. While specific experimental solubility data for **5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide** is not extensively reported in publicly available literature, the following table summarizes predicted solubility and key factors influencing the solubility of pyrazole derivatives in general. These values can serve as a preliminary guide for experimental design. Factors such as solvent polarity, temperature, and

pH significantly affect solubility.[\[1\]](#) Generally, pyrazole compounds tend to be more soluble in organic solvents than in water.[\[2\]](#)

Solvent	Temperature (°C)	Predicted Solubility (g/L)	Method
Water	25	Low	Computational Prediction
Ethanol	25	Moderate	Computational Prediction
Methanol	25	Moderate	Computational Prediction
Dimethyl Sulfoxide (DMSO)	25	High	Computational Prediction
N,N-Dimethylformamide (DMF)	25	High	Computational Prediction

Note: The predicted solubility values are estimations and should be confirmed by experimental determination.

Experimental Protocols

Accurate determination of solubility is crucial for drug development and various research applications. The following are detailed methodologies for determining the solubility of **5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide**.

Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide**
- Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
- Scintillation vials or screw-capped tubes
- Orbital shaker or rotator with temperature control
- Analytical balance
- Centrifuge
- High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
- Syringe filters (0.22 μ m)

Procedure:

- Preparation: Add an excess amount of **5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide** to a vial containing a known volume of the desired solvent. The excess solid should be visible to ensure saturation.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[3\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 μ m syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

- Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or μ g/mL.

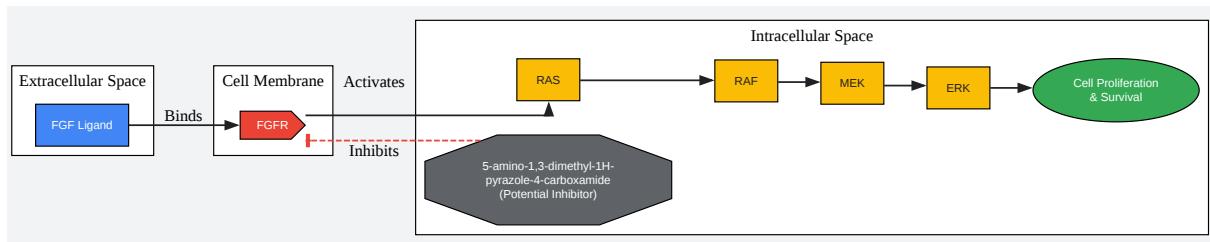
Protocol for In Vivo Formulation of Poorly Soluble Pyrazole Compounds

For in vivo studies, poorly water-soluble compounds like many pyrazole derivatives often require specific formulation strategies.[\[4\]](#)

Materials:

- 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide**
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 400 (PEG400)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

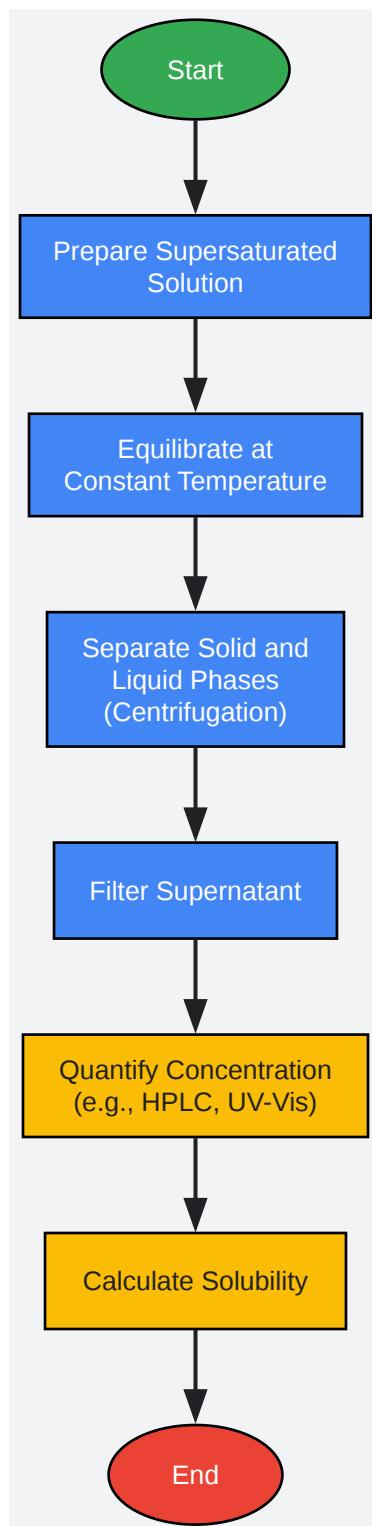

- Initial Solubilization: Dissolve the required amount of the pyrazole compound in a minimal volume of DMSO. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%) to minimize toxicity. Vortex thoroughly, and if necessary, use gentle warming or sonication to aid dissolution.[\[4\]](#)
- Addition of Co-solvents and Surfactants: Sequentially add co-solvents like PEG400 and surfactants such as Tween-80 to the DMSO solution. A common formulation might consist of 40% PEG400 and 5% Tween-80. Vortex the mixture after each addition to ensure homogeneity.[\[4\]](#)

- Final Dilution: Add sterile saline to the mixture to reach the final desired volume and concentration. Vortex the solution until it is clear and homogenous.[4]
- Quality Control: Visually inspect the final formulation for any signs of precipitation before administration. The solution should be clear.[4]

Signaling Pathway and Experimental Workflow Visualization

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various cancers.[5] The diagram below illustrates a simplified representation of the FGFR signaling pathway, a potential target for this class of compounds.



[Click to download full resolution via product page](#)

Caption: Simplified FGFR signaling pathway and potential inhibition by **5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide**.

General Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of a compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ajrconline.org [ajrconline.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027724#5-amino-1-3-dimethyl-1h-pyrazole-4-carboxamide-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com